Gestodene D6
Overview
Description
Gestodene-d6 is a deuterated form of gestodene, a synthetic progestogen used in oral contraceptives. The deuterium atoms replace hydrogen atoms in the molecular structure, which can be useful in various scientific research applications, particularly in pharmacokinetics and metabolic studies .
Mechanism of Action
Target of Action
Gestodene D6, also known as Gestodene-d6, is a progestogen hormonal contraceptive . It selectively binds to the progesterone receptor over the estrogen receptor . The progesterone receptor is its primary target, and it plays a crucial role in regulating various functions such as menstrual cycles and pregnancy .
Mode of Action
This compound interacts with its primary target, the progesterone receptor, by binding to it . This binding activates the receptor, leading to transcriptional activity mediated by the progesterone receptor . It also weakly induces transcriptional activity mediated by the androgen receptor .
Biochemical Pathways
It is known that the activation of the progesterone receptor can lead to various downstream effects, including the regulation of gene expression and modulation of cellular functions .
Pharmacokinetics
This compound exhibits pharmacokinetic properties similar to progesterone . It is almost entirely metabolized before it leaves the body . The half-life of this compound is approximately 16 to 18 hours . The absorption of this compound in vitro is 99%, and in vivo, it is similar to progesterone .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a progestogen hormonal contraceptive . It increases the growth of MCF-7 cells when used at concentrations ranging from 0.1 to 1 µM . In contrast, gestodene (0.1 mg/kg) reduces tumor growth in an estrogen-dependent model of rat mammary tumors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, long-term use of combined oral contraceptives containing gestodene has been associated with alterations in glucose metabolism . .
Biochemical Analysis
Biochemical Properties
Gestodene D6 interacts with various biomolecules, primarily the progesterone receptor . It induces transcriptional activity mediated by the progesterone receptor, and weakly, the androgen receptor .
Cellular Effects
This compound has significant effects on cellular processes. It has been found to increase the growth of MCF-7 cells when used at concentrations ranging from 0.1 to 1 µM .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its binding to the progesterone receptor . This binding induces transcriptional activity mediated by the progesterone receptor, and to a lesser extent, the androgen receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gestodene-d6 involves the incorporation of deuterium atoms into the gestodene molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of gestodene-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The production is carried out in specialized facilities equipped with reactors and purification systems to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Gestodene-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of gestodene-d6 can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield fully saturated compounds .
Scientific Research Applications
Gestodene-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: Used as an internal standard in mass spectrometry to study the metabolism and distribution of gestodene in biological systems.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of gestodene.
Drug Development: Used in the development and testing of new contraceptive formulations.
Proteomics: Employed in proteomics research to study protein interactions and functions.
Comparison with Similar Compounds
Gestodene-d6 is compared with other similar compounds such as:
Desogestrel: Another synthetic progestogen with similar pharmacological properties but different metabolic pathways.
Norgestimate: A prodrug that is converted to active metabolites in the body, with a different profile of hormonal activity.
Dienogest: Known for its antiandrogenic properties, unlike gestodene which has minimal androgenic effects
Uniqueness
Gestodene-d6 is unique due to its deuterium labeling, which provides advantages in research applications, particularly in improving the accuracy and sensitivity of analytical methods .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14-hexahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i5D2,6D2,13D,16D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGSPDASOTUPFS-PWFLSJGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])C=C[C@]4(C#C)O)CC)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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